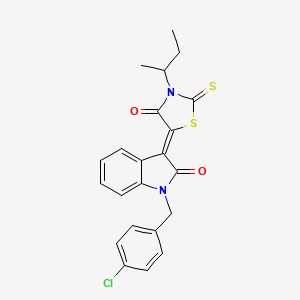![molecular formula C24H17Cl2N5O3S B11967058 2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11967058.png)
2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a benzoic acid moiety. Its multifaceted chemical nature makes it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl groups. The final steps involve the formation of the hydrazinylidene linkage and the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced technologies, such as microwave-assisted synthesis, can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions. Temperature control and solvent choice are also critical factors in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4,5-bis(4-chlorophenyl)-4H-1,2,4-triazole: Shares the triazole ring and chlorophenyl groups but lacks the benzoic acid moiety.
2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}benzoic acid: Similar structure but with fewer chlorophenyl groups.
1,2,4-triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.
Uniqueness
The uniqueness of 2-{(E)-[2-({[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H17Cl2N5O3S |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
2-[(E)-[[2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C24H17Cl2N5O3S/c25-17-7-5-15(6-8-17)22-29-30-24(31(22)19-11-9-18(26)10-12-19)35-14-21(32)28-27-13-16-3-1-2-4-20(16)23(33)34/h1-13H,14H2,(H,28,32)(H,33,34)/b27-13+ |
InChI Key |
HKSPVYAHDMDLJN-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![isopropyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966992.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



![pentyl 1-cyclohexyl-2-{[(2E)-3-(3-nitrophenyl)-2-propenoyl]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11967020.png)
![Tricyclo[14.2.2.23,6]docosa-3,4,5,16,18,19-hexaene](/img/structure/B11967022.png)
![diisobutyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967027.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967053.png)
![N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B11967059.png)
![ethyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967065.png)
